molecular formula C14H10O3 B1306157 4'-Formylbiphenyl-3-carboxylic acid CAS No. 222180-20-3

4'-Formylbiphenyl-3-carboxylic acid

Cat. No.: B1306157
CAS No.: 222180-20-3
M. Wt: 226.23 g/mol
InChI Key: PLPKINAPTMTZJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Formylbiphenyl-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with a formylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and a formylating agent like formyl chloride (COCl2).

Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is coupled with a formyl-substituted aryl halide in the presence of a palladium catalyst and a base

Industrial Production Methods

Industrial production of 4’-Formylbiphenyl-3-carboxylic acid may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Formylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4’-Carboxybiphenyl-3-carboxylic acid.

    Reduction: 4’-Hydroxybiphenyl-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, halogenated derivatives).

Scientific Research Applications

4’-Formylbiphenyl-3-carboxylic acid has diverse applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Nanotechnology: Used as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures.

    Biochemical Research: Acts as a fluorescent probe for sensing and imaging biomolecules such as proteins, DNA, and RNA.

    Pharmaceutical Research: Utilized in the synthesis of various pharmaceutical compounds, including potential drug candidates.

    Material Science: Employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4’-Formylbiphenyl-3-carboxylic acid depends on its application. In biochemical research, it interacts with target biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to changes in fluorescence properties. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations to yield desired products.

Comparison with Similar Compounds

4’-Formylbiphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:

    4’-Methylbiphenyl-3-carboxylic acid: Similar structure but with a methyl group instead of a formyl group.

    4’-Nitrobiphenyl-3-carboxylic acid: Contains a nitro group (-NO2) instead of a formyl group.

    4’-Hydroxybiphenyl-3-carboxylic acid: Features a hydroxyl group (-OH) instead of a formyl group.

The uniqueness of 4’-Formylbiphenyl-3-carboxylic acid lies in its formyl group, which imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and biochemical research.

Properties

IUPAC Name

3-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPKINAPTMTZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383353
Record name 4'-Formylbiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222180-20-3
Record name 4′-Formyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222180-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Formylbiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Formylphenyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4'-formylbiphenyl-3-carboxylic acid contribute to the color-tuning properties of the nanoparticles described in the research?

A1: In the study by [], this compound acts as a ligand, binding to the surface of europium-doped lanthanum fluoride (LaF3:Eu3+) nanoparticles. This ligand plays a crucial role in facilitating energy transfer. Upon excitation at specific wavelengths, the ligand absorbs energy and transfers it to the Eu3+ ions embedded within the nanoparticle. The efficiency of this energy transfer is dependent on the excitation wavelength. This dependence results in the emission of different colors, effectively enabling color tunability of the nanoparticles. By varying the excitation wavelength, the researchers demonstrated a shift in the emitted color from red to greenish-blue, even achieving white light generation.

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